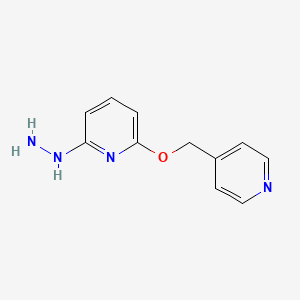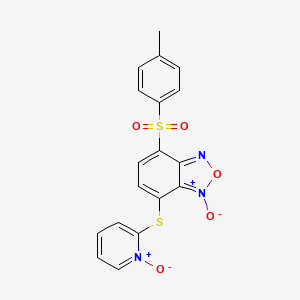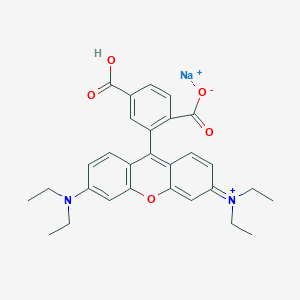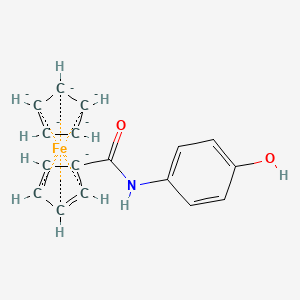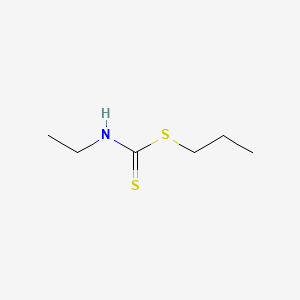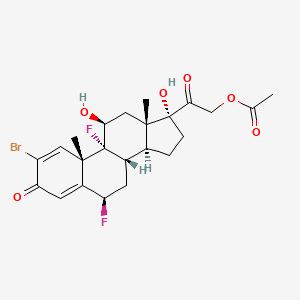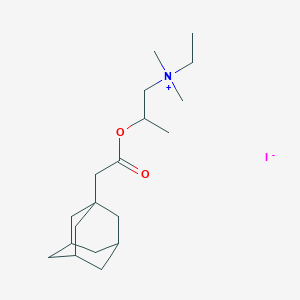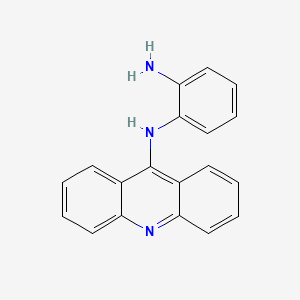
2-N-acridin-9-ylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-acridin-9-ylbenzene-1,2-diamine is a compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features an acridine moiety linked to a benzene ring with two amine groups, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-acridin-9-ylbenzene-1,2-diamine typically involves the reaction of acridine derivatives with benzene-1,2-diamine. One common method includes the use of p-toluenesulphonic acid as a catalyst in methanol under microwave-assisted conditions . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, yield, and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-N-acridin-9-ylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-N-acridin-9-ylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection of nitric oxide.
Biology: Applied in imaging studies to visualize nitric oxide production in cells.
Medicine: Potential use in developing therapeutic agents due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which 2-N-acridin-9-ylbenzene-1,2-diamine exerts its effects is primarily through its interaction with nitric oxide. The compound acts as a fluorescent probe, where its fluorescence intensity changes in response to nitric oxide concentration. This interaction is based on a photoelectron transfer mechanism .
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: Such as acriflavine and proflavine, which share similar structural features and applications.
1,2-Diamines: Compounds like 1,2-diaminobenzene, which also have two amine groups attached to a benzene ring.
Uniqueness
2-N-acridin-9-ylbenzene-1,2-diamine stands out due to its dual functionality, combining the properties of acridine and benzene-1,2-diamine. This unique structure allows it to be used in a wide range of applications, from chemical synthesis to biological imaging.
Properties
CAS No. |
75776-03-3 |
|---|---|
Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-N-acridin-9-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C19H15N3/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,20H2,(H,21,22) |
InChI Key |
BAUGCEXLSBLNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


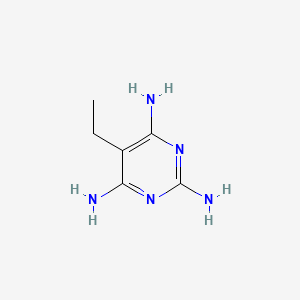

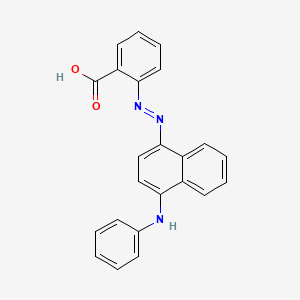
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
